molecular formula C4H2Br3ClN2 B14725529 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole CAS No. 6595-57-9

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole

Cat. No.: B14725529
CAS No.: 6595-57-9
M. Wt: 353.24 g/mol
InChI Key: GLNKLGDFCWMYCO-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole typically involves the bromination of imidazole. The process starts with the bromination of imidazole to form 2,4,5-tribromoimidazole. This intermediate is then subjected to N-alkylation using chloromethyl reagents such as chloromethyl ethyl ether in the presence of a base like triethylamine . The reaction conditions often involve solvents like benzene or dioxane and may require specific temperatures and reaction times to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound’s reactivity allows it to participate in various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is unique due to its specific halogenation pattern and the presence of a chloromethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6595-57-9

Molecular Formula

C4H2Br3ClN2

Molecular Weight

353.24 g/mol

IUPAC Name

2,4,5-tribromo-1-(chloromethyl)imidazole

InChI

InChI=1S/C4H2Br3ClN2/c5-2-3(6)10(1-8)4(7)9-2/h1H2

InChI Key

GLNKLGDFCWMYCO-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=C(N=C1Br)Br)Br)Cl

Origin of Product

United States

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